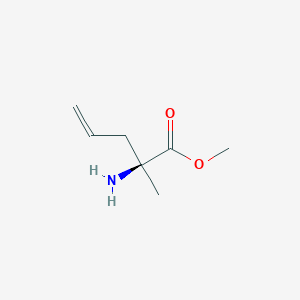

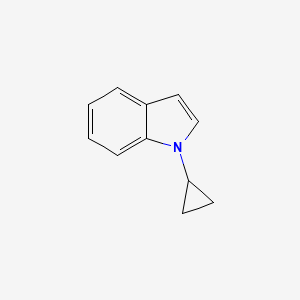

![molecular formula C9H15N B3332371 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] CAS No. 890151-81-2](/img/structure/B3332371.png)

8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]

Descripción general

Descripción

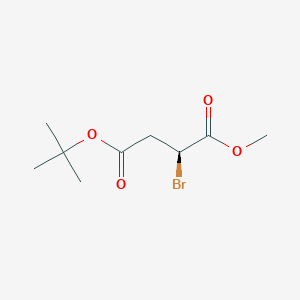

“8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]” is a chemical compound with the CAS Number: 2031260-37-2 . It has a molecular weight of 173.69 . The IUPAC name for this compound is (1R,5S)-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride .

Molecular Structure Analysis

The InChI code for the compound is 1S/C9H15N.ClH/c1-2-8-6-9(3-4-9)5-7(1)10-8;/h7-8,10H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The compound is a powder and it is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Synthesis of Derivatives: The synthesis of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones involves reacting N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] with primary aliphatic amines. This process forms amino alcohols converted into N-chloroacetyl derivatives, which are then cyclized (Mandzhulo et al., 2016).

- Molecular Structure Analysis: X-ray diffraction studies have been conducted on compounds like 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1] octane-3,4′-imidazolidine]-2′,5′-dione, revealing their crystalline structures and conformations (Manjunath et al., 2011).

Biological Activity and Applications

- Anti-tumor and Anti-angiogenic Properties: Novel hydantoin derivatives of azaspiro bicyclic compounds have shown significant anti-proliferative activity against human ovarian cancer and murine osteosarcoma cells. They also demonstrate potential angioinhibitory effects by inhibiting VEGF secretion (Basappa et al., 2009).

- Anticancer Effects in Leukemia: Specific spirohydantoin compounds have been studied for their anticancer properties, especially in inducing apoptosis in leukemic cells via mitochondrial pathways (Kavitha et al., 2009).

Drug Discovery and Chemical Synthesis

- Drug Discovery Scaffolds: Azaspirocycles, including 8-azabicyclo[3.2.1]octane derivatives, have been synthesized for use as scaffolds in drug discovery, demonstrating relevance for chemistry-driven initiatives (Wipf et al., 2004)2. Synthesis of Tropane Alkaloids: Research has focused on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, crucial for synthesizing tropane alkaloids with a range of biological activities (Rodríguez et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Direcciones Futuras

Propiedades

IUPAC Name |

spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-2-8-6-9(3-4-9)5-7(1)10-8/h7-8,10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDYRYDHPRQWLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC3(CC3)CC1N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

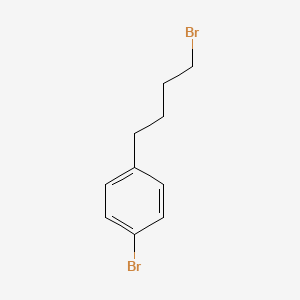

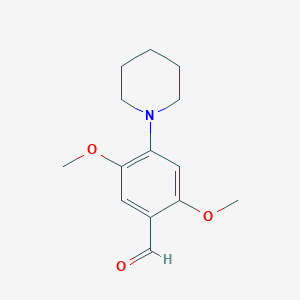

![methyl 7-chloro-2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate](/img/structure/B3332342.png)